Cas no 1141-70-4 (1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid)

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxylicacid, 3-methyl-1-(phenylmethyl)-
- 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 2-benzyl-5-methylpyrazole-3-carboxylic acid
- 1141-70-4
- CS-0122384
- 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)-
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%
- KS-9062
- 1-Benzyl-3-methylpyrazole-5-carboxylic acid
- SCHEMBL5178107
- DTXSID00150655
- J-003057
- MFCD01693537
- AKOS022541212
- AMY33113
- BRN 0200280
- 5-25-04-00121 (Beilstein Handbook Reference)
- Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl-
- G84637
- DB-097865
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid
-
- MDL: MFCD01693537
- インチ: InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
- InChIKey: JJADNHRPPVETTB-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(CC2=CC=CC=C2)C(=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 216.08996
- どういたいしつりょう: 216.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.21
- ゆうかいてん: 153-158 °C
- ふってん: 425.6°Cat760mmHg
- フラッシュポイント: 211.2°C
- 屈折率: 1.604
- PSA: 55.12
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM312855-5g |
1-Benzyl-3-Methyl-1H-pyrazole-5-carboxylic acid |
1141-70-4 | 95% | 5g |
$401 | 2023-02-03 | |
TRC | B535675-50mg |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid |
1141-70-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
Fluorochem | 033584-250mg |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid |
1141-70-4 | 95% | 250mg |
£37.00 | 2022-03-01 | |
A2B Chem LLC | AA13521-1g |
1-Benzyl-3-methyl-1h-pyrazole-5-carboxylic acid |
1141-70-4 | 98% | 1g |
$75.00 | 2024-04-20 | |
A2B Chem LLC | AA13521-250mg |
1-Benzyl-3-methyl-1h-pyrazole-5-carboxylic acid |
1141-70-4 | ≥ 99% (HPLC) | 250mg |
$62.00 | 2024-04-20 | |
1PlusChem | 1P000B1T-25g |
1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)- |
1141-70-4 | 98% (HPLC) | 25g |
$924.00 | 2025-02-18 | |
1PlusChem | 1P000B1T-250mg |
1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)- |
1141-70-4 | ≥ 99% (HPLC) | 250mg |
$59.00 | 2025-02-18 | |
TRC | B535675-100mg |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid |
1141-70-4 | 100mg |
$ 135.00 | 2022-06-07 | ||
Chemenu | CM312855-5g |
1-Benzyl-3-Methyl-1H-pyrazole-5-carboxylic acid |
1141-70-4 | 95% | 5g |
$401 | 2021-06-16 | |
1PlusChem | 1P000B1T-5g |
1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)- |
1141-70-4 | 98% (HPLC) | 5g |
$260.00 | 2025-02-18 |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acidに関する追加情報
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1141-70-4): A Versatile Scaffold in Modern Pharmaceutical Research
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 1141-70-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, a heterocyclic aromatic ring system characterized by a five-membered ring containing two nitrogen atoms. The presence of both a benzyl group and a carboxylic acid moiety at the 1 and 5 positions, respectively, along with a methyl substituent at the 3 position, imparts distinct reactivity and biological potential, making it a valuable scaffold for drug discovery and development.
The structure of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid is highly versatile, allowing for further functionalization through various chemical transformations. These modifications can be tailored to explore different pharmacophoric elements, enabling the synthesis of novel derivatives with enhanced biological activity. The compound’s dual functionality—combining an aromatic benzyl group with an acidic carboxyl group—makes it particularly useful in medicinal chemistry for designing molecules that can interact with multiple biological targets.
In recent years, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid has been extensively studied as a key intermediate in the synthesis of bioactive molecules. Its applications span across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The pyrazole core is known for its broad spectrum of biological activities, and modifications at the 1, 3, and 5 positions can fine-tune these properties to achieve desired pharmacological effects.
One of the most compelling aspects of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid is its role in the development of small molecule inhibitors. Researchers have leveraged this scaffold to design compounds that modulate enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in diseases such as cancer and inflammation. The benzyl group provides a hydrophobic anchor that can interact with hydrophobic pockets in protein targets, while the carboxylic acid moiety can form hydrogen bonds or coordinate with metal ions, enhancing binding affinity.
The synthetic utility of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid has been highlighted in numerous studies. Its straightforward synthesis from commercially available precursors makes it an attractive building block for large-scale pharmaceutical production. Additionally, its stability under various reaction conditions allows for further derivatization without significant degradation, facilitating the exploration of complex molecular architectures.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications in 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid derivatives influence their biological activity. Molecular docking simulations and virtual screening have enabled researchers to predict binding interactions with target proteins with high accuracy. This approach has accelerated the discovery process by identifying promising candidates for experimental validation.
The pharmacological profile of compounds derived from 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid has been explored in both preclinical and clinical settings. Several derivatives have demonstrated efficacy in animal models of diseases such as arthritis and cancer. For example, modifications at the 3-position have been shown to enhance anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Similarly, alterations at the 5-position have improved anticancer activity by disrupting microtubule formation or inducing apoptosis.
Moreover, the biodegradability and metabolic stability of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid derivatives have been carefully evaluated to ensure their suitability for therapeutic use. Studies have shown that these compounds are well-tolerated when administered orally or intravenously, with minimal side effects observed in animal models. This underscores their potential as lead compounds for further development into novel drugs.
The future directions for research involving 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid are vast and exciting. Ongoing studies aim to uncover new therapeutic applications by exploring novel synthetic pathways and functionalizing this scaffold with additional pharmacophoric elements. Additionally, efforts are underway to optimize synthetic routes for greater efficiency and sustainability, aligning with green chemistry principles.
In conclusion, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1141-70) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it an invaluable scaffold for developing novel bioactive molecules across multiple therapeutic areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts.
1141-70-4 (1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid) 関連製品
- 1284481-40-8([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)
- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)
- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)
- 32084-59-6(6-Bromoquinazolin-4-ol)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)
- 1550605-05-4((2-methylpyrimidin-4-yl)methanesulfonamide)
- 160431-75-4(Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)
